

An In-depth Technical Guide to Pallidol: Discovery, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pallidol, a resveratrol dimer, has garnered significant interest within the scientific community due to its intriguing biological activities and complex chemical structure. First isolated in 1986, this natural product has been the subject of numerous synthetic efforts and biological investigations. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of **Pallidol**, with a focus on its antioxidant and potential anticancer properties. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Pallidol is a polyphenolic compound belonging to the stilbenoid class, specifically a dimer of the well-known phytoalexin, resveratrol.[1] Its structure is characterized by a tetracyclic indeno[2,1-a]indene core.[1] The discovery of **Pallidol** and other resveratrol oligomers has opened new avenues for research into the potential health benefits of compounds found in natural sources like grapes and red wine.[2] This guide aims to consolidate the current knowledge on **Pallidol**, providing a technical and in-depth resource for the scientific community.



**2. Discovery and History

Pallidol was first isolated in 1986 by Mushtaq A. Khan and his team from the roots of the plant Cissus pallida.[3] This discovery marked a significant step in the exploration of resveratrol oligomers. Since its initial discovery, **Pallidol** has also been identified in other natural sources, including red wine and Parthenocissus laetevirens.[2]

Physicochemical Properties

A summary of the key physicochemical properties of **Pallidol** is presented in the table below.

Property	Value	Reference
Molecular Formula	C28H22O6	[4]
Molar Mass	454.47 g/mol	[4]
IUPAC Name	(4bR,5R,9bR,10R)-5,10-bis(4-hydroxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol	[4]
CAS Number	105037-88-5	[4]

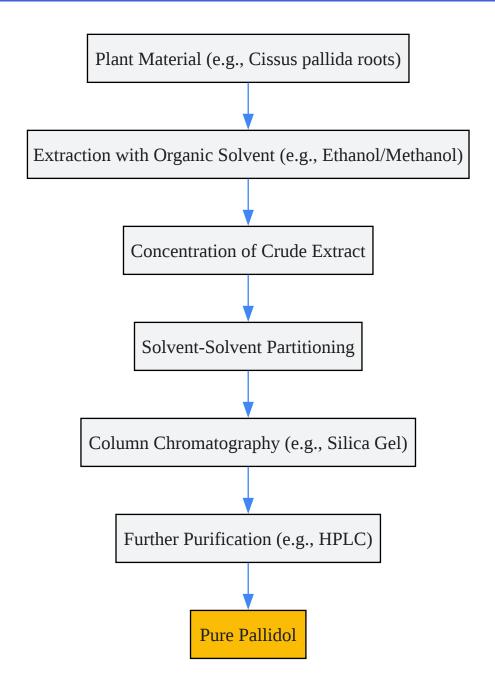
Isolation and Structure Elucidation

The initial isolation of **Pallidol** from Cissus pallida involved extraction and chromatographic techniques. While the detailed experimental protocol from the original 1986 publication by Khan et al. is not readily available in full text, a general workflow can be inferred from similar natural product isolation procedures.

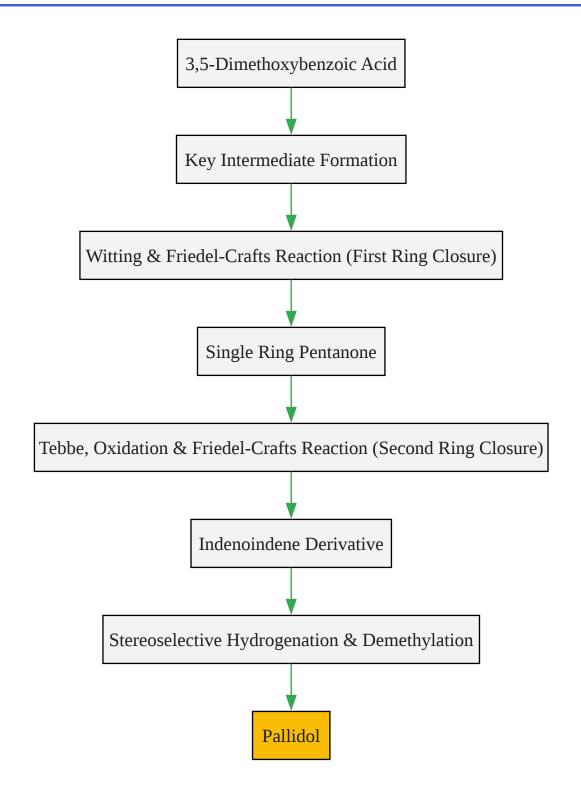
General Isolation Workflow

The isolation of **Pallidol** from its natural sources typically follows a multi-step process involving extraction, partitioning, and chromatography.

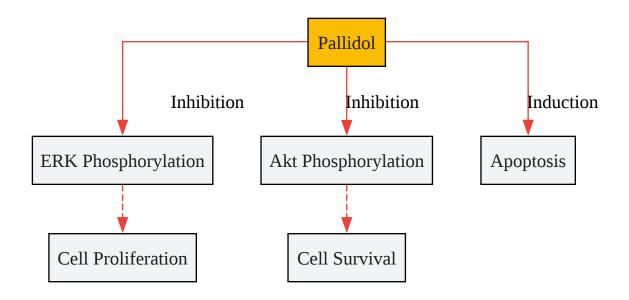












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